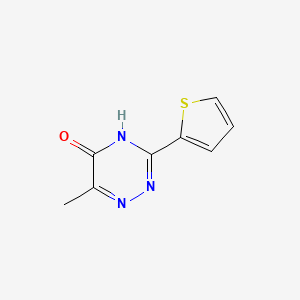

6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

属性

IUPAC Name |

6-methyl-3-thiophen-2-yl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3OS/c1-5-8(12)9-7(11-10-5)6-3-2-4-13-6/h2-4H,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRCMTYSHZIXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601249809 | |

| Record name | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-71-0 | |

| Record name | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601249809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for obtaining 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol, a heterocyclic compound of interest for its potential applications in medicinal chemistry and drug development. Due to the absence of a direct, documented synthesis in the current literature, this guide provides a well-reasoned, two-step synthetic route based on established principles of 1,2,4-triazine chemistry. The proposed synthesis involves the preparation of a key intermediate, thiophene-2-carboximidohydrazide, followed by a cyclocondensation reaction with pyruvic acid. This document furnishes detailed, hypothetical experimental protocols, templates for data presentation, and workflow visualizations to aid researchers in the practical synthesis and characterization of the target molecule.

Introduction

The 1,2,4-triazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The substituent at the 3-position of the triazine ring plays a crucial role in modulating this biological activity. The incorporation of a thienyl group, a bioisostere of the phenyl ring, is a common strategy in drug design to enhance potency and improve pharmacokinetic profiles. The 6-methyl-1,2,4-triazin-5-ol framework has also been identified as a key pharmacophore in various biologically active compounds. This guide details a proposed synthesis for the novel compound this compound, providing a foundational methodology for its preparation and subsequent investigation.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, thiophene-2-carboximidohydrazide, from thiophene-2-carbonitrile. The second step is the cyclocondensation of this intermediate with pyruvic acid to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed synthesis. Researchers should conduct their own optimization of reaction conditions.

Step 1: Synthesis of Thiophene-2-carboximidohydrazide

This procedure is based on general methods for the synthesis of amidrazones from nitriles.

-

Materials and Reagents:

-

Thiophene-2-carbonitrile

-

Hydrazine hydrate

-

Ethanol

-

Sodium metal (or sodium ethoxide)

-

Dry diethyl ether

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.

-

To this solution, add thiophene-2-carbonitrile.

-

Slowly add hydrazine hydrate to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with dry diethyl ether to precipitate the product.

-

Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield thiophene-2-carboximidohydrazide.

-

Step 2: Synthesis of this compound

This cyclocondensation reaction is adapted from known procedures for the synthesis of 6-methyl-1,2,4-triazin-5-ones.[1]

-

Materials and Reagents:

-

Thiophene-2-carboximidohydrazide (from Step 1)

-

Pyruvic acid

-

Ethanol or Acetic Acid

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiophene-2-carboximidohydrazide in a suitable solvent such as ethanol or aqueous acetic acid.

-

Add pyruvic acid to the solution.

-

Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold water, and then a small amount of cold ethanol.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Data Presentation

The following tables should be used to record and present the quantitative data from the synthesis.

Table 1: Reactant and Product Data for the Synthesis of this compound

| Step | Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 1 | Thiophene-2-carbonitrile | C₅H₃NS | 109.15 | (Input) | (Input) | 1 |

| Hydrazine hydrate | H₆N₂O | 50.06 | (Input) | (Input) | 1.2 | |

| Thiophene-2-carboximidohydrazide | C₅H₇N₃S | 141.20 | (Actual) | (Actual) | - | |

| 2 | Thiophene-2-carboximidohydrazide | C₅H₇N₃S | 141.20 | (Input) | (Input) | 1 |

| Pyruvic acid | C₃H₄O₃ | 88.06 | (Input) | (Input) | 1.1 | |

| Final Product | C₈H₇N₃OS | 197.23 | (Actual) | (Actual) | - |

Table 2: Characterization Data for this compound

| Analysis | Expected Data | Experimental Results |

| Appearance | Crystalline solid | |

| Melting Point (°C) | (To be determined) | |

| Yield (%) | (To be determined) | |

| ¹H NMR (ppm) | Signals corresponding to methyl, thienyl, and triazine ring protons. | |

| ¹³C NMR (ppm) | Signals corresponding to methyl, thienyl, and triazine ring carbons, including C=O. | |

| Mass Spectrometry (m/z) | [M+H]⁺ peak at approximately 198.03. | |

| Elemental Analysis (%) | C, 48.72; H, 3.58; N, 21.30; O, 8.11; S, 16.26 |

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow from the starting materials to the final, characterized product.

Caption: Logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a comprehensive and scientifically grounded proposal for the synthesis of this compound. By leveraging established synthetic methodologies for the 1,2,4-triazine core, this document offers researchers a clear and actionable pathway to access this novel compound. The detailed experimental protocols, data presentation templates, and workflow visualizations are intended to facilitate the practical implementation of this synthesis in a laboratory setting. The successful synthesis of this target molecule will enable further exploration of its chemical properties and biological activities, potentially leading to the development of new therapeutic agents.

References

Spectroscopic Profile of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic analysis of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document presents a generalized spectroscopic profile based on the analysis of closely related 1,2,4-triazine derivatives. The experimental protocols and expected data ranges are compiled from various studies on similar molecular scaffolds.

Molecular Structure

This compound is a substituted 1,2,4-triazine featuring a methyl group at the 6-position, a 2-thienyl group at the 3-position, and a hydroxyl group at the 5-position, leading to a tautomeric equilibrium with its keto form, 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5(4H)-one.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic analyses of this compound. These values are estimations based on the characterization of analogous compounds found in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Singlet (broad) | 1H | OH/NH (tautomer) |

| ~7.2 - 8.0 | Multiplet | 3H | Thienyl protons |

| ~2.3 | Singlet | 3H | CH₃ protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=O (keto tautomer) |

| ~140 - 155 | C5 (enol tautomer), C3, C6 |

| ~125 - 135 | Thienyl carbons |

| ~15 - 25 | CH₃ carbon |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3400 | Broad | O-H / N-H stretch |

| 2900 - 3000 | Medium | C-H stretch (aromatic/aliphatic) |

| 1650 - 1700 | Strong | C=O stretch (keto tautomer) |

| 1580 - 1620 | Strong | C=N stretch |

| 1400 - 1500 | Medium | C=C stretch (thienyl) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Fragmentation |

| [M]+ | Molecular Ion |

| [M - CH₃]+ | Loss of methyl radical |

| [M - CO]+ | Loss of carbon monoxide |

| [Thienyl-C≡N]+ | Fragment from triazine ring cleavage |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from established procedures for the characterization of 1,2,4-triazine derivatives.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.[2][3]

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[1]

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (spectroscopic grade) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron impact (EI) ionization source.

Sample Introduction: The sample is introduced via a direct insertion probe.

Data Acquisition:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 50-500.

-

Scan Speed: 1 scan/second.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual pathway for the synthesis of the target compound.

References

An In-depth Technical Guide on the 1H and 13C NMR of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol

A comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for the novel heterocyclic compound 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol remains a subject of ongoing research, as specific experimental data for this precise molecule is not yet publicly available in the surveyed scientific literature. However, based on the known spectral characteristics of its constituent chemical moieties—a methyl group, a 2-substituted thienyl ring, and a 1,2,4-triazin-5-ol core—a detailed theoretical analysis and prediction of its NMR spectra can be provided for researchers in the fields of medicinal chemistry and drug development.

This guide will, therefore, present a predicted 1H and 13C NMR spectral data set for this compound, extrapolated from closely related and structurally analogous compounds. These predictions are intended to serve as a reference for the identification and characterization of this compound and its derivatives. Furthermore, a detailed experimental protocol for the acquisition of such NMR data is provided, alongside a logical workflow for spectral analysis.

Predicted NMR Data

The anticipated chemical shifts (δ) in parts per million (ppm) for the protons (1H) and carbon nuclei (13C) of this compound are summarized below. These predictions are based on established NMR data for thienyl-substituted triazines and related heterocyclic systems.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| OH (on Triazine) | 10.0 - 12.0 | Singlet (broad) | - | 1H |

| H-5' (Thienyl) | 7.8 - 8.0 | Doublet of doublets | ~3.8, 1.2 | 1H |

| H-3' (Thienyl) | 7.6 - 7.8 | Doublet of doublets | ~5.0, 1.2 | 1H |

| H-4' (Thienyl) | 7.1 - 7.3 | Doublet of doublets | ~5.0, 3.8 | 1H |

| CH3 (on Triazine) | 2.2 - 2.5 | Singlet | - | 3H |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C5, Triazine) | 155 - 160 |

| C3 (Triazine) | 148 - 152 |

| C6 (Triazine) | 145 - 150 |

| C2' (Thienyl) | 135 - 140 |

| C5' (Thienyl) | 130 - 133 |

| C3' (Thienyl) | 128 - 131 |

| C4' (Thienyl) | 127 - 129 |

| CH3 (on Triazine) | 15 - 20 |

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality 1H and 13C NMR spectra for this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d6) is recommended due to the potential for hydrogen bonding from the hydroxyl group.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

1H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Temperature: 298 K.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): At least 3 seconds.

-

-

13C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 220 ppm, centered around 120 ppm.

-

Number of Scans: 1024 or more, as 13C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

3. Data Processing:

-

Apply an exponential window function with a line broadening of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra before Fourier transformation.

-

Phase and baseline correct the spectra.

-

Reference the 1H spectrum to the residual solvent peak of DMSO-d6 at 2.50 ppm.

-

Reference the 13C spectrum to the solvent peak of DMSO-d6 at 39.52 ppm.

-

Integrate the signals in the 1H spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for clarity in NMR signal assignment.

Caption: Molecular structure of this compound.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical steps for the analysis and interpretation of the NMR spectra of the title compound.

Caption: Workflow for NMR spectral analysis.

The Potent Edge: A Technical Guide to the Biological Activity of Thiophene-Containing Triazines

For Researchers, Scientists, and Drug Development Professionals

The fusion of thiophene and triazine rings has given rise to a class of heterocyclic compounds with significant and diverse biological activities. This technical guide provides an in-depth exploration of the anticancer and antimicrobial properties of these promising molecules, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate.

Anticancer Activity: Targeting Key Signaling Pathways

Thiophene-containing triazines have demonstrated notable efficacy against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR-TK pathways. This targeted approach makes them attractive candidates for further drug development.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various thiophene-containing triazine derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 47 | A549 (Lung) | 0.20 ± 0.05 | [1] |

| MCF-7 (Breast) | 1.25 ± 0.11 | [1] | |

| HeLa (Cervical) | 1.03 ± 0.24 | [1] | |

| Compound 49 | PI3Kα (Enzyme) | 0.177 | [1] |

| mTOR (Enzyme) | 0.012 | [1] | |

| Compound 13 | Various | 8.45 ± 0.65 | [1] |

| Compound 14 | Various | 2.54 ± 0.22 | [1] |

| Compound 11 | EGFR-TK (Enzyme) | 96.4% inhibition at 10 µM | [1] |

| Compound 12 | EGFR (Enzyme) | 0.0368 | [1] |

| ADVJS 2a-2d | HT-29 (Colorectal) | Significant cytotoxic effects | [2] |

Signaling Pathways in Cancer

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies. Thiophene-containing triazines have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby disrupting cancer cell survival and proliferation.[1]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (TK) that, upon activation by its ligands, initiates a cascade of downstream signaling events controlling cell proliferation, differentiation, and survival. Overexpression or mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. Certain thiophene-triazine derivatives have been identified as potent inhibitors of EGFR-TK, blocking its signaling and thereby exhibiting anticancer effects.[1]

Antimicrobial Activity: A Broad Spectrum of Action

In addition to their anticancer properties, thiophene-containing triazines have emerged as potent antimicrobial agents, demonstrating activity against a variety of bacterial and fungal strains. Their ability to combat drug-resistant microbes makes them particularly valuable in the ongoing search for new antibiotics.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected thiophene-containing triazine derivatives against various microbial strains.

| Compound ID/Reference | Microbial Strain | MIC (µg/mL) | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [3] |

| Thiophene derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | MIC50: 16-32 mg/L | [4] |

| Colistin-Resistant E. coli | MIC50: 8-32 mg/L | [4] | |

| ADVJS 2a, 2d | Mycobacterium tuberculosis H37Rv | Potent activity | [2] |

| MAI-2e, MAI-2k, & MAI-2l | Bacterial strains | Potent activity | [5] |

| MAI-2a, MAI-2c, MAI-2e, & MAI-2f | Fungal strains | Potent activity | [5] |

Experimental Protocols

To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols are crucial. The following sections outline the methodologies for the key assays cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Test compounds (thiophene-containing triazines)

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for another 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (thiophene-containing triazines)

-

Standard antimicrobial agents (positive control)

-

Sterile saline or PBS

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.

-

Inoculation: Add an equal volume (100 µL) of the standardized inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the biological evaluation of thiophene-containing triazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [ouci.dntb.gov.ua]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

The Structure-Activity Relationship of 1,2,4-Triazine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its inherent ability to interact with various biological targets has led to the development of numerous derivatives with potent anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of this important class of compounds.

Anticancer Activity of 1,2,4-Triazine Derivatives

1,2,4-triazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 1,2,4-triazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |

| 1a | Phenyl | Phenyl | H | MCF-7 (Breast) | 7.8[1] |

| 1b | 4-Chlorophenyl | Phenyl | H | MCF-7 (Breast) | 5.2[1] |

| 1c | 4-Methoxyphenyl | Phenyl | H | MCF-7 (Breast) | 10.1[1] |

| 2a | Phenyl | Phenyl | Thio-morpholine | A549 (Lung) | 3.5 |

| 2b | 4-Fluorophenyl | Phenyl | Thio-morpholine | A549 (Lung) | 2.1 |

| 3a | Indole | H | Amino | HCT116 (Colon) | 6.4 |

| 3b | 5-Bromoindole | H | Amino | HCT116 (Colon) | 4.9 |

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Substitution at C5 and C6: The nature of the substituents at the 5 and 6 positions of the 1,2,4-triazine ring significantly influences anticancer activity. Aromatic and heteroaromatic substitutions are generally favored. The introduction of electron-withdrawing groups, such as halogens, on the phenyl rings at these positions often enhances cytotoxic effects[1].

-

Substitution at C3: The C3 position offers a key point for modification to modulate activity and selectivity. The introduction of thioether linkages with various heterocyclic moieties, such as morpholine, has been shown to improve potency. Furthermore, amino substitutions at this position, particularly when combined with indole moieties, have demonstrated significant anticancer effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,2,4-Triazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-triazine derivatives in the cell culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Signaling Pathways in Cancer Targeted by 1,2,4-Triazine Derivatives

Many 1,2,4-triazine derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.

Caption: EGFR Signaling Pathway Inhibition.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Antimicrobial Activity of 1,2,4-Triazine Derivatives

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 1,2,4-triazine derivatives have demonstrated promising activity against a variety of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected 1,2,4-triazine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | R1 | R2 | R3 | Microbial Strain | MIC (µg/mL) |

| 4a | Phenyl | Phenyl | NH2 | Staphylococcus aureus | 16 |

| 4b | 4-Bromophenyl | Phenyl | NH2 | Staphylococcus aureus | 8 |

| 5a | Phenyl | Phenyl | SH | Escherichia coli | 32 |

| 5b | 4-Nitrophenyl | Phenyl | SH | Escherichia coli | 16 |

| 6a | Phenyl | Phenyl | H | Candida albicans | 64 |

| 6b | 4-Chlorophenyl | Phenyl | H | Candida albicans | 32 |

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

Substituents on Phenyl Rings: The presence of electron-withdrawing groups, such as halogens or nitro groups, on the phenyl rings at C5 and C6 generally enhances antibacterial and antifungal activity.

-

Functional Groups at C3: The introduction of amino or thiol groups at the C3 position is a common strategy to improve antimicrobial potency. These groups can act as hydrogen bond donors or acceptors, facilitating interactions with microbial targets.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,2,4-Triazine derivatives (dissolved in a suitable solvent like DMSO)

-

Bacterial or fungal inoculum (adjusted to a specific concentration, e.g., 5 x 10^5 CFU/mL)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of each 1,2,4-triazine derivative in the broth medium directly in the microtiter plate.

-

Inoculation: Add a standardized inoculum of the microbial strain to each well. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Antiviral Activity of 1,2,4-Triazine Derivatives

Several 1,2,4-triazine derivatives have been identified as potent inhibitors of various viruses, including influenza virus and human immunodeficiency virus (HIV). Their mechanisms of action can involve targeting viral enzymes or interfering with viral entry and replication processes.

Quantitative Antiviral Activity Data

The following table shows the half-maximal effective concentration (EC50) values of representative 1,2,4-triazine derivatives against different viruses. The EC50 represents the concentration of a drug that gives a half-maximal response.

| Compound ID | R1 | R2 | R3 | Virus | EC50 (µM) |

| 7a | Phenyl | Phenyl | Amino | Influenza A (H1N1) | 12.5 |

| 7b | 4-Fluorophenyl | Phenyl | Amino | Influenza A (H1N1) | 8.2 |

| 8a | Phenyl | Phenyl | Thio-acetic acid | HIV-1 | 15.1 |

| 8b | 4-Chlorophenyl | Phenyl | Thio-acetic acid | HIV-1 | 9.8 |

Structure-Activity Relationship (SAR) for Antiviral Activity:

-

Aromatic Substitutions: Similar to anticancer and antimicrobial activities, substitutions on the phenyl rings at C5 and C6 play a crucial role in antiviral potency. Halogenated phenyl groups often lead to increased activity.

-

Modifications at C3: The introduction of amino and thio-functionalized side chains at the C3 position has been shown to be a successful strategy for enhancing antiviral efficacy.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.

Materials:

-

24-well or 48-well cell culture plates

-

Host cell line susceptible to the virus (e.g., MDCK for influenza)

-

Virus stock

-

1,2,4-Triazine derivatives

-

Cell culture medium

-

Overlay medium (containing agar or methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed the host cells in multi-well plates and grow them to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of the 1,2,4-triazine derivative. Include a virus control (no compound).

-

Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

-

Overlay: Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-4 days).

-

Plaque Visualization: Fix and stain the cells with a staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.

Conclusion

The 1,2,4-triazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications at the C3, C5, and C6 positions of the triazine ring can lead to significant improvements in anticancer, antimicrobial, and antiviral activities. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers in the rational design and evaluation of new, more effective 1,2,4-triazine-based drugs. Further exploration of this chemical space, guided by the principles outlined in this document, holds great potential for addressing unmet medical needs.

References

A Technical Guide to the Discovery and Synthesis of Novel 1,2,4-Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides an in-depth overview of the discovery and synthesis of novel 1,2,4-triazine compounds, with a focus on their anticancer properties. It includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows.

Synthesis of Novel 1,2,4-Triazine Derivatives

The synthesis of the 1,2,4-triazine core can be achieved through various strategies. A common and effective method involves the condensation of α-dicarbonyl compounds with aminoguanidines. Further functionalization allows for the introduction of diverse substituents, leading to a wide array of derivatives with distinct biological profiles.

General Experimental Protocol for the Synthesis of 5,6-Di(1H-indol-3-yl)-1,2,4-triazin-3-amines

This protocol describes a multi-step synthesis to obtain potent 1,2,4-triazine-based kinase inhibitors.[1]

Step 1: Synthesis of 1,2-bis(1H-indol-3-yl)ethane-1,2-diones

-

To a solution of the appropriate indole in diethyl ether at 0°C, add oxalyl chloride dropwise.

-

Stir the reaction mixture at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional hour.

-

The resulting indolyl-oxo-acetyl chloride is then used in a Friedel-Crafts acylation with a second indole derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a solvent mixture of dichloromethane and heptane at room temperature for 2 hours.

-

After the reaction is complete, the mixture is quenched with water and the organic layer is separated, dried, and concentrated to yield the 1,2-dione intermediate.

Step 2: Cyclization to form the 1,2,4-triazine ring

-

A mixture of the 1,2-bis(1H-indol-3-yl)ethane-1,2-dione and aminoguanidine bicarbonate is refluxed in n-butanol for 3 hours.

-

Upon cooling, the product precipitates and can be collected by filtration.

-

The crude product is then purified by recrystallization or column chromatography to afford the desired 5,6-di(1H-indol-3-yl)-1,2,4-triazin-3-amine.

Experimental Workflow for Synthesis

References

Unraveling the Multifaceted Mechanism of Action of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: An In-depth Technical Guide

Disclaimer: Direct experimental data on the specific mechanism of action for 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol is not extensively available in publicly accessible literature. This guide, therefore, presents a plausible, multi-faceted mechanism of action based on the well-documented biological activities of structurally related 1,2,4-triazine derivatives. The proposed mechanisms are inferred from extensive research on analogous compounds and are intended to provide a robust framework for future investigation.

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Based on the analysis of structurally similar compounds, this compound is likely to exert its biological effects through a combination of anticonvulsant, anticancer, and neuroprotective mechanisms. The proposed core mechanisms include the modulation of inhibitory and excitatory neurotransmission, induction of programmed cell death in cancer cells, and attenuation of inflammatory and oxidative stress pathways in the central nervous system. This technical guide will provide a detailed exploration of these putative mechanisms, supported by experimental protocols and quantitative data from analogous compounds.

Inferred Anticonvulsant Mechanism of Action

Numerous 1,2,4-triazine derivatives have demonstrated significant anticonvulsant properties. The plausible mechanisms for this compound in seizure protection are likely twofold: positive allosteric modulation of GABAA receptors and blockade of voltage-gated sodium channels.

Positive Allosteric Modulation of GABAA Receptors

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. Positive allosteric modulators of the GABAA receptor enhance the effect of GABA, leading to increased neuronal inhibition and a reduction in seizure susceptibility. Molecular docking studies on related 1,2,4-triazines suggest a potential binding to the benzodiazepine site or a novel allosteric site on the GABAA receptor complex.[1]

Caption: Inferred GABAergic modulation by the triazine compound.

Blockade of Voltage-Gated Sodium Channels

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Blockade of these channels reduces neuronal excitability and can terminate seizure activity. Several 2,4-diamino-1,3,5-triazine derivatives have been shown to block neuronal sodium channels with IC50 values in the low micromolar range.[2][3]

Caption: Postulated blockade of voltage-gated sodium channels.

Inferred Anticancer Mechanism of Action

The anticancer activity of 1,2,4-triazine derivatives is primarily attributed to their ability to induce apoptosis in cancer cells through multiple signaling pathways.[4] Key among these is the modulation of the NF-κB pathway and the activation of the caspase cascade.

Inhibition of NF-κB Signaling

The transcription factor NF-κB (Nuclear Factor kappa B) plays a critical role in promoting cell survival and proliferation in cancer. Inhibition of NF-κB can sensitize cancer cells to apoptosis. Certain triazine derivatives have been shown to directly inhibit the DNA binding of NF-κB.[5][6]

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Many 1,2,4-triazine derivatives have been shown to induce apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases like caspase-3 and caspase-7.[7][8]

Caption: Inferred apoptotic pathways activated by the triazine compound.

Inferred Neuroprotective Mechanism of Action

Beyond anticonvulsant effects, 1,2,4-triazine derivatives have shown promise as neuroprotective agents. This activity is likely mediated by the inhibition of neuroinflammatory pathways and the reduction of oxidative stress.

Anti-inflammatory Effects via NF-κB Inhibition

In the context of neurodegeneration, chronic activation of NF-κB contributes to neuroinflammation. By inhibiting NF-κB, this compound could potentially reduce the production of pro-inflammatory cytokines and protect neurons from inflammatory damage.[9]

Reduction of Oxidative Stress

Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. Some 1,2,4-triazine derivatives have been observed to protect neuronal cells from hydrogen peroxide-induced toxicity, suggesting an ability to mitigate oxidative stress, possibly through direct radical scavenging or by upregulating endogenous antioxidant defenses.[9]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various 1,2,4-triazine derivatives, providing a reference for the potential potency of this compound.

Table 1: Anticonvulsant Activity of 1,2,4-Triazine Derivatives

| Compound | Assay | Species | ED50 / IC50 | Reference |

| 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines | Sodium Channel Binding | Rat | 4.0 - 14.7 µM | [2][3] |

| 5,6-bis(4-bromophenyl)-3-(pyridin-4-ylmethylthio)-1,2,4-triazine | MES-induced seizures | Mouse | > 300 mg/kg (80% protection) | |

| 5,6-bis(4-bromophenyl)-3-(pyridin-3-ylmethylthio)-1,2,4-triazine | PTZ-induced seizures | Mouse | > 300 mg/kg (70% protection) |

Table 2: Anticancer Activity of 1,2,4-Triazine Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine sulfonamide (3b) | MCF-7 (Breast) | MTT | < 2.3 µM | [7] |

| Pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine sulfonamide (3b) | MDA-MB-231 (Breast) | MTT | < 2.3 µM | [7] |

| 4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one | Various | Not Specified | Active | [10] |

| Tris(triazolyl)triazine (G1a) | MCF-7 (Breast) | SRB | 2.95 ± 0.25 µg/mL | [11] |

| Tris(triazolyl)triazine (G1a) | HepG2 (Liver) | SRB | 3.70 ± 0.48 µg/mL | [11] |

Experimental Protocols for Key Assays

Anticonvulsant Screening: Maximal Electroshock (MES) Test

This test is a standard model for generalized tonic-clonic seizures.

-

Animals: Male ICR mice (20-25 g).

-

Procedure:

-

Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

-

After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

The ED50 (the dose that protects 50% of the animals) can be calculated from a dose-response curve.[12]

-

Anticancer Screening: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: 96-well plates, cancer cell lines, culture medium, test compound, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilizing agent.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration that inhibits 50% of cell growth).[13][14]

-

NF-κB Inhibition Assay: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect protein-DNA interactions, such as the binding of NF-κB to its consensus sequence in the DNA.

-

Materials: Nuclear extracts from cells treated with the test compound, radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding site, poly(dI-dC), binding buffer, and native polyacrylamide gel.

-

Procedure:

-

Incubate the nuclear extracts with the labeled DNA probe in the presence of poly(dI-dC) (to prevent non-specific binding) and binding buffer.

-

Separate the protein-DNA complexes from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.

-

Visualize the labeled DNA by autoradiography (for radiolabeled probes) or fluorescence imaging.

-

A decrease in the intensity of the shifted band (the protein-DNA complex) in the presence of the test compound indicates inhibition of NF-κB DNA binding.[5][6]

-

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive literature on analogous 1,2,4-triazine derivatives provides a strong foundation for a plausible multi-target mechanism. The proposed actions on GABAA receptors, sodium channels, NF-κB signaling, and apoptotic pathways offer a comprehensive framework for its potential therapeutic applications in epilepsy, cancer, and neurodegenerative disorders.

Future research should focus on validating these inferred mechanisms for this compound through direct experimental investigation. This would include in vitro binding and functional assays for GABAA receptors and sodium channels, as well as detailed cellular and molecular studies to confirm its effects on NF-κB signaling and apoptosis in relevant cancer and neuronal cell lines. Such studies are essential to fully elucidate the therapeutic potential of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Document: Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. (CHEMBL11552... - ChEMBL [ebi.ac.uk]

- 4. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Structure–Activity Relationship Study of Triazine-Based Inhibitors of the DNA Binding of NF-κB [jstage.jst.go.jp]

- 6. Synthesis and structure-activity relationship study of triazine-based inhibitors of the DNA binding of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Anticancer Activity of Some New S-Glycosyl and S-Alkyl 1,2,4-Triazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. connectsci.au [connectsci.au]

- 12. Assessment of the anticonvulsant activity of pyrazolo[1,5-a][1,3,5]triazines obtained by synthesis [scielo.org.co]

- 13. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the potential therapeutic targets of the novel heterocyclic compound, 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol. While direct experimental data on this specific molecule is limited in publicly available literature, this whitepaper provides an in-depth analysis of its potential mechanisms of action by examining the well-established biological activities of structurally related 1,2,4-triazine derivatives. The 1,2,4-triazine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. This guide synthesizes existing data on analogous compounds to propose likely therapeutic avenues, details relevant experimental protocols for target validation, and visualizes key signaling pathways that may be modulated. The primary focus is on oncology, given the prevalence of triazine derivatives as anticancer agents.

Introduction: The 1,2,4-Triazine Scaffold in Drug Discovery

The 1,2,4-triazine ring system is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of 1,2,4-triazine have been investigated and developed for various therapeutic applications, including antimicrobial, anticonvulsant, and notably, anticancer treatments.[1][3] The structural diversity achievable through substitution on the triazine core allows for the fine-tuning of biological activity and pharmacokinetic properties. Several 1,3,5-triazine derivatives, a related isomer, have already been approved as anticancer drugs, such as altretamine, gedatolisib, and enasidenib, demonstrating the clinical relevance of the triazine core in oncology.[4][5] The subject of this whitepaper, this compound, incorporates a thienyl group, a feature known to enhance the lipophilicity and binding interactions of molecules with biological targets.[6]

Potential Therapeutic Targets and Mechanisms of Action

Based on the established activities of analogous 1,2,4-triazine derivatives, several key cellular pathways and enzymes emerge as high-probability therapeutic targets for this compound.

Protein Kinase Inhibition

A prominent mechanism of action for many triazine-based compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in cancer.

-

Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several pyrrolo[2,1-f][1][2][4]triazine derivatives have been identified as potent and selective PI3Kα inhibitors.[7] For instance, the compound CYH33 (methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate) is a selective PI3Kα inhibitor with an IC50 of 5.9 nM.[7] Western blot analysis has confirmed the ability of such compounds to inhibit the phosphorylation of AKT, a downstream effector of PI3K.[7]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is another key target in cancer therapy. Hybrid quinazoline-1,3,5-triazine derivatives have been reported as EGFR inhibitors.[4] The inhibitory activity is influenced by substitutions on the triazine ring, with some compounds exhibiting IC50 values in the nanomolar range.[4]

-

Transforming Growth Factor-β (TGF-β) Type I Receptor Kinase (ALK5): The TGF-β signaling pathway is implicated in cancer and fibrosis. A series of imidazole derivatives bearing a[1][2][4]triazolo[1,5-a]pyridin-6-yl moiety have been synthesized and evaluated as potent ALK5 inhibitors.[8][9][10][11] For example, N-(3-fluorobenzyl)-4-(6-methylpyridin-2-yl)-5-([1][2][4]triazolo[1,5-a]pyridin-6-yl)thiazol-2-amine (12b) inhibited ALK5 phosphorylation with an IC50 value of 7.01 nM.[9]

| Compound Class | Target Kinase | IC50 Value | Reference |

| Pyrrolo[2,1-f][1][2][4]triazines | PI3Kα | 5.9 nM | [7] |

| Hybrid quinazoline-1,3,5-triazines | EGFR | 36.8 nM | [4] |

| Thiazole-triazolo-pyridines | ALK5 | 7.01 nM | [9] |

| Imidazole-triazolo-pyridines | ALK5 | 7.68 nM | [8] |

Other Enzyme Inhibition

Beyond kinases, 1,2,4-triazine derivatives have shown inhibitory activity against other classes of enzymes.

-

Dipeptidyl Peptidase IV (DPP-IV): Fused heterocyclic compounds, including triazolopiperazines, have been evaluated as DPP-IV inhibitors for the treatment of type 2 diabetes.[12] A potent orally active inhibitor from this class demonstrated an IC50 of 18 nM.[12]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): In the context of Alzheimer's disease, 1,2,4-triazole derivatives have been synthesized as inhibitors of AChE and BChE.[13] Certain methyl phenyl-substituted derivatives have shown potent inhibition with low micromolar IC50 values.[13]

-

α-Glucosidase: The same study on triazole derivatives also identified potent α-glucosidase inhibitors, suggesting a potential application in diabetes management.[13]

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Triazolopiperazines | DPP-IV | 18 nM | [12] |

| Azinane-triazoles | AChE | 0.73 µM | [13] |

| Azinane-triazoles | BChE | 0.017 µM | [13] |

| Azinane-triazoles | α-Glucosidase | 36.74 µM | [13] |

Modulation of GABA-A Receptors

Certain pyrazolo[1,5-d][1][2][4]triazine derivatives have been identified as selective inverse agonists for the α5 subtype of the GABA-A receptor.[14] This suggests a potential therapeutic application in cognitive enhancement.[14]

Proposed Signaling Pathway Interactions

The potential of this compound to act as a kinase inhibitor suggests its involvement in key cancer-related signaling pathways.

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Caption: Proposed inhibition of the EGFR signaling pathway.

Methodologies for Target Validation and Compound Characterization

To experimentally validate the therapeutic potential of this compound, a series of in vitro and cell-based assays are recommended.

General Experimental Workflow

Caption: A typical workflow for drug discovery and development.

In Vitro Kinase Inhibition Assay Protocol

This protocol is a generalized procedure for determining the IC50 value of a compound against a specific protein kinase.

-

Reagents and Materials:

-

Recombinant human kinase (e.g., PI3Kα, EGFR, ALK5)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compound (this compound) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the kinase, substrate, and assay buffer to the wells of the microplate.

-

Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Cell-Based Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Human cancer cell lines (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer)[15]

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a cell lysate to confirm the on-target effect of the compound.

-

Reagents and Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.

-

Conclusion and Future Directions

While further direct experimental validation is necessary, the analysis of structurally related 1,2,4-triazine derivatives strongly suggests that this compound holds significant promise as a therapeutic agent, particularly in the field of oncology. The most probable molecular targets include protein kinases such as PI3K, EGFR, and ALK5. The proposed experimental workflows provide a clear path for the comprehensive evaluation of this compound's biological activity and mechanism of action. Future research should focus on the synthesis and in vitro screening of this compound against a panel of kinases and other relevant enzymes, followed by cell-based assays to confirm its on-target effects and cytotoxic potential. Positive results from these studies would warrant further investigation in preclinical in vivo models to assess its efficacy and pharmacokinetic profile.

References

- 1. benthamscience.com [benthamscience.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)imidazoles as inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-benzylamino-4(5)-(6-methylpyridin-2-yl)-5(4)-([1,2,4]triazolo[1,5-a]-pyridin-6-yl)thiazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5(3)-(6-methylpyridin-2-yl)imidazole and -pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

In Silico Modeling of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for characterizing the interactions of 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol, a novel compound within the versatile 1,2,4-triazine class of heterocyclic molecules. While specific experimental data for this exact compound is not yet publicly available, this document outlines a robust, generalized workflow based on established computational studies of structurally similar 1,2,4-triazine and thienyl-containing derivatives. This guide will detail protocols for molecular modeling techniques, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, molecular dynamics (MD) simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to elucidate its potential biological activity and guide further drug development efforts.

Introduction to 1,2,4-Triazine Derivatives

The 1,2,4-triazine scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The incorporation of a thienyl group, as in the compound of interest, can further modulate the pharmacological profile. In silico modeling plays a crucial role in the rational design and development of novel therapeutic agents by predicting their interactions with biological targets, thereby saving time and resources in the drug discovery pipeline.[3][4]

Potential Biological Targets and Signaling Pathways

Based on studies of analogous compounds, this compound could potentially interact with a variety of biological targets. Structurally related thieno[2,3-d][3][5][6]triazine derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a target in cancer therapy.[7] Other 1,2,4-triazine derivatives have been identified as inhibitors of c-Met and VEGFR-2, both important receptor tyrosine kinases involved in tumorigenesis and angiogenesis.[8][9][10] Furthermore, some 1,2,4-triazines have been studied as inhibitors of human D-amino acid oxidase (h-DAAO), a target for the treatment of schizophrenia.[3][6]

EGFR Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, survival, and differentiation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Dysregulation of this pathway is a hallmark of many cancers.

Figure 1: Simplified EGFR Signaling Pathway.

In Silico Modeling Workflow

A typical in silico workflow for characterizing a novel compound like this compound involves a multi-step process, starting with data collection and ending with detailed molecular dynamics simulations.

Figure 2: Generalized In Silico Modeling Workflow.

Experimental Protocols

This section details the methodologies for the key in silico experiments. These protocols are synthesized from various studies on 1,2,4-triazine derivatives and represent a standard approach in the field.

3D-QSAR Modeling

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies are performed to correlate the 3D structural properties of a series of compounds with their biological activities.

Methodology:

-

Dataset Preparation: A dataset of 1,2,4-triazine analogs with known biological activity (e.g., IC50 values) against a specific target is collected. The IC50 values are typically converted to pIC50 (-logIC50) for the analysis. The dataset is divided into a training set for model generation and a test set for validation.[6]

-

Molecular Modeling and Alignment: The 3D structures of the compounds are built using software like SYBYL-X. Energy minimization is performed using a suitable force field (e.g., Tripos). The molecules are then aligned based on a common substructure.[6]

-

CoMFA and CoMSIA Field Calculation: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to calculate steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields around the aligned molecules.

-

PLS Analysis and Model Validation: Partial Least Squares (PLS) analysis is used to generate a linear correlation between the calculated fields (independent variables) and the biological activity (dependent variable). The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[3][6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Methodology:

-

Ligand Preparation: The 3D structure of this compound is built and optimized using software like ChemDraw and energy minimized using a force field like MMFF94.

-

Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using tools like AutoDockTools.

-

Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the ligand.

-

Docking Simulation: Docking is performed using software like AutoDock Vina or MOE (Molecular Operating Environment). The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

Analysis of Results: The resulting docking poses are analyzed to identify the one with the lowest binding energy (highest affinity). The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Molecular Dynamics (MD) Simulation

MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into its stability and the nature of the interactions.

Methodology:

-

System Preparation: The best-docked pose of the ligand-protein complex is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

-

Simulation Protocol: MD simulations are typically performed using software like GROMACS or AMBER. The system is first minimized to remove any steric clashes. It is then gradually heated to physiological temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble). Finally, a production run of several nanoseconds (e.g., 10-100 ns) is carried out.[4][11]

-

Trajectory Analysis: The trajectory from the production run is analyzed to calculate parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds over time.

ADMET Prediction

In silico ADMET prediction is used to assess the drug-likeness and pharmacokinetic properties of a compound.

Methodology:

-

Input: The 2D or 3D structure of this compound is used as input.

-

Prediction Servers/Software: Online tools like admetSAR or software packages like Discovery Studio are used to predict various ADMET properties.[4]

-

Properties Analyzed: Key properties include absorption (e.g., human intestinal absorption, Caco-2 permeability), distribution (e.g., plasma protein binding, blood-brain barrier penetration), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., Ames mutagenicity, carcinogenicity).

Quantitative Data Presentation

The following tables present representative quantitative data from in silico studies of various 1,2,4-triazine derivatives. This data illustrates the typical outputs of the described methodologies and provides a benchmark for evaluating the potential of this compound.